molecular formula C16H21N5O3 B2510391 1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea CAS No. 1797719-14-2

1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea

Cat. No.: B2510391
CAS No.: 1797719-14-2
M. Wt: 331.376
InChI Key: AOLCKDLOLPLAOU-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a dimethylaminopyrimidinylmethyl group linked through a urea moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 3,5-dimethoxyphenyl intermediate through the reaction of 3,5-dimethoxybenzaldehyde with appropriate reagents.

    Synthesis of the Dimethylaminopyrimidinylmethyl Intermediate: The next step involves the preparation of the 4-(dimethylamino)pyrimidin-2-ylmethyl intermediate through a series of reactions starting from pyrimidine derivatives.

    Coupling Reaction: The final step is the coupling of the two intermediates using a urea-forming reagent, such as phosgene or a suitable isocyanate, under controlled conditions to yield the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a pharmacological agent.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea can be compared with other similar compounds, such as:

    1-(3,5-Dimethoxyphenyl)-3-(pyrimidin-2-ylmethyl)urea: This compound lacks the dimethylamino group, which may affect its chemical properties and biological activities.

    1-(3,5-Dimethoxyphenyl)-3-((4-(methylamino)pyrimidin-2-yl)methyl)urea: The presence of a methylamino group instead of a dimethylamino group can lead to differences in reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[[4-(dimethylamino)pyrimidin-2-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-21(2)15-5-6-17-14(20-15)10-18-16(22)19-11-7-12(23-3)9-13(8-11)24-4/h5-9H,10H2,1-4H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLCKDLOLPLAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNC(=O)NC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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